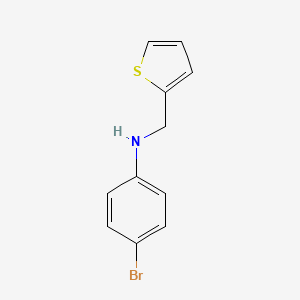

4-bromo-N-(thiophen-2-ylmethyl)aniline

Description

4-Bromo-N-(thiophen-2-ylmethyl)aniline is an aromatic amine derivative characterized by a brominated aniline core substituted with a thiophen-2-ylmethyl group. This compound combines the electronic effects of bromine (electron-withdrawing) and the sulfur-containing thiophene moiety (electron-rich heterocycle), making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Its structure enables participation in cross-coupling reactions, Schiff base formation, and coordination chemistry for metal complexation.

Properties

IUPAC Name |

4-bromo-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGNOALCHEVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-bromoaniline with thiophen-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

Reduction: Amines formed from the reduction of nitro groups.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures through various coupling reactions.

Biology

- Enzyme Inhibition Studies : Research has indicated that 4-bromo-N-(thiophen-2-ylmethyl)aniline can be used to study enzyme inhibition mechanisms. The presence of the bromine atom and thiophene moiety enhances its binding affinity to specific enzymes, making it a useful tool in drug discovery .

- Anticancer Activity : Some studies have explored derivatives of this compound for their anticancer properties. For example, analogs have shown promise in inhibiting the proliferation of hepatoma cells, indicating potential therapeutic applications in oncology .

Material Science

- Specialty Chemicals Production : The compound's unique properties make it suitable for the production of specialty chemicals used in various industrial applications, including dyes and pigments.

Case Study 1: Anticancer Activity

A study investigated the effects of compounds derived from this compound on hepatoma cell lines. Results showed that specific concentrations of these compounds significantly reduced cell migration and proliferation, suggesting their potential as anticancer agents. The mechanism involved modulation of cellular pathways linked to cancer progression .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively binds to target enzymes, altering their activity. This binding was attributed to the structural features of the compound, which facilitate interactions at the molecular level.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(pyridin-2-ylmethyl)aniline | Contains a pyridine ring | Different electronic properties |

| 4-Chloro-N-(thiophen-3-ylmethyl)aniline | Contains chlorine instead of bromine | Varies reactivity patterns |

| 4-Fluoro-N-(phenylmethyl)aniline | Contains a phenyl group | Different biological activity potential |

The comparative analysis highlights how variations in chemical structure can influence biological activity and reactivity patterns.

Mechanism of Action

The mechanism of action of 4-bromo-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thiophene Substituents

Key analogs and their distinguishing features:

- Steric and Electronic Effects : The bromine atom in this compound enhances electrophilic substitution resistance compared to its methyl-substituted analog . The thiophene moiety contributes to π-stacking interactions, influencing solubility and crystallinity .

- Reactivity : Unlike 4-bromo-N-(4-nitrophenyl)aniline (melting point 162–163°C ), the thiophene-containing analog likely has lower thermal stability due to reduced intermolecular hydrogen bonding.

Functional Group Variations

- Nitro vs. Thiophene Substituents: 4-Bromo-N-(4-nitrophenyl)aniline (C₁₂H₉BrN₂O₂): The nitro group increases polarity (density 1.597 g/cm³) and melting point (162–163°C) but reduces solubility in non-polar solvents . this compound: The thiophene group improves solubility in organic solvents (e.g., chloroform) and facilitates metal coordination .

- Schiff Base Derivatives: (E)-4-Bromo-N-(4-nitrobenzylidene)aniline (C₁₃H₁₀BrN₂O₂): Forms planar imine linkages useful in coordination chemistry, contrasting with the non-planar geometry of thiophene-containing analogs .

Crystallographic and Computational Insights

- Dihedral Angles: In related compounds (e.g., 4-bromo-N-(4-hydroxybenzylidene)aniline), the angle between aromatic rings is ~50.52°, indicating significant non-planarity . Computational tools like Mercury CSD 2.0 can visualize such structural deviations .

Biological Activity

4-Bromo-N-(thiophen-2-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with thiophen-2-carbaldehyde under specific conditions. The methods employed often include Suzuki cross-coupling reactions, which allow for the incorporation of various functional groups, enhancing the compound's biological activity .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, potentially due to the electron-withdrawing nature of the bromine atom and the thiophene ring's contribution to electron delocalization. This structural feature may enhance interaction with microbial targets .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research highlights that modifications in the molecular structure can lead to significant changes in cytotoxicity against cancer cell lines. For example, related compounds have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in hepatoma cells, suggesting that this compound could be a candidate for further anticancer drug development .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell signaling pathways, leading to altered cellular responses such as reduced proliferation and increased apoptosis in cancer cells. The presence of a bromine atom enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Study 1: Antimicrobial Evaluation

A systematic evaluation was conducted on a series of thiophene-containing anilines, including this compound. The study assessed their activity against both Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity Assessment

In another study focusing on hepatoma cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 1 µM. The mechanism involved apoptosis induction, as evidenced by increased annexin V staining and caspase activation assays .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The thiophene protons (δ 6.8–7.2 ppm) and aniline NH (δ 3.9–4.1 ppm) confirm connectivity .

- X-ray crystallography : Use SHELXL () for structure refinement. For example, reports a related compound’s dihedral angle (14.9° between nitro and phenyl groups), highlighting steric effects.

- Mercury software : Visualize crystal packing and hydrogen-bonding networks (e.g., C–H⋯π interactions) .

What role does the bromine substituent play in the electronic properties and reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- Electron-withdrawing effect : The Br group decreases electron density on the aniline ring, facilitating electrophilic substitution at the para position.

- Suzuki coupling : Br acts as a leaving group in Pd-catalyzed reactions, enabling aryl-aryl bond formation (e.g., with boronic acids). Kinetic studies in show Br substitution accelerates oxidative addition in Pd complexes .

- DFT calculations : Compare charge distribution in brominated vs. non-brominated analogs to predict reactivity .

How can computational methods like DFT be utilized to predict the reactivity and stability of this compound under various experimental conditions?

Advanced Research Question

- Geometry optimization : Use Gaussian or ORCA to minimize energy and compute bond lengths/angles. Compare with XRD data () to validate models.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur may exhibit nucleophilic behavior in alkylation reactions .

- Solvent effects : Conduct COSMO-RS simulations to predict solubility in polar vs. non-polar solvents .

What strategies are effective in resolving contradictions between experimental data and theoretical models for this compound's reaction mechanisms?

Advanced Research Question

- Kinetic profiling : Use Stopped-Flow UV-Vis () to measure intermediate lifetimes. Compare with DFT-predicted activation energies.

- Isotopic labeling : Introduce ¹⁵N or deuterium to track NH group participation in catalysis.

- Multi-technique validation : Cross-reference NMR, mass spectrometry, and XRD data to reconcile discrepancies (e.g., unexpected byproducts in Pd-mediated reactions) .

How does the thiophene moiety influence the compound's supramolecular interactions in crystal packing?

Advanced Research Question

- π-π stacking : Thiophene’s aromaticity promotes stacking with adjacent aniline rings, observed in XRD studies ().

- Hydrogen bonding : The NH group forms H-bonds with electron-rich atoms (e.g., Br or S), stabilizing crystal lattices. Mercury software () can quantify these interactions.

- Thermal analysis : DSC/TGA reveals melting points and stability trends linked to packing efficiency .

What are the challenges in studying the substitution kinetics of metal complexes derived from this aniline derivative?

Advanced Research Question

- Ligand lability : The thiophene-methyl group may dissociate under high temperatures, complicating mechanistic studies. Use low-temperature NMR to monitor ligand exchange ().

- Competing pathways : In Pd complexes (e.g., PdL3 in ), simultaneous substitution at axial and equatorial sites requires pseudo-first-order analysis to deconvolute rate constants.

- Steric effects : Bulky substituents slow thiourea nucleophile binding; compare k₂ values for TU vs. TMTU in .

How can structure-property relationships guide the design of derivatives for specific applications in materials science?

Advanced Research Question

- Electron transport : Introduce electron-deficient groups (e.g., NO₂) to enhance conductivity in organic semiconductors. demonstrates similar modifications in dye synthesis.

- Thermal stability : Replace Br with CF₃ () to improve thermal resistance for high-temperature applications.

- Biological compatibility : Modify the thiophene ring with hydrophilic groups (e.g., –OH) for medicinal chemistry studies, leveraging aniline’s role in drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.